molecular formula C11H14ClNO B021208 2-chloro-N-(2,4-dimethylphenyl)propanamide CAS No. 109099-55-0

2-chloro-N-(2,4-dimethylphenyl)propanamide

Cat. No.: B021208
CAS No.: 109099-55-0
M. Wt: 211.69 g/mol
InChI Key: NEZPQCNCNYYQMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(2,4-dimethylphenyl)propanamide, also known as 2-chloro-N-methyl-2,4-dimethylbenzenemethanamine, is an organic compound commonly used in the synthesis of pharmaceuticals. It is a white crystalline solid with a melting point of 65-67 °C and a molecular weight of 183.58 g/mol. It is a derivative of the aromatic amine family, and is an important building block in the synthesis of pharmaceuticals.

Scientific Research Applications

Synthesis in Polymer Chemistry

2-chloro-N-(2,4-dimethylphenyl)propanamide plays a role in the synthesis of polymers. For instance, it was used in the synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide), a compound synthesized through radical-cation phase transfer catalyzed polymerization, relevant in polymer chemistry (Percec & Wang, 1990).

Optical and Electro-Optic Material Research

This compound has been investigated for its potential in optical and electro-optic materials. A study focused on synthesizing this compound and characterizing its single crystals, indicating its relevance in the development of new materials for these fields (Prabhu & Rao, 2000).

Antimicrobial Research

This compound has also been studied in the context of antimicrobial properties. Arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments, including derivatives of this compound, have shown promising antibacterial and antomycotic activity, highlighting its potential in antimicrobial research (Baranovskyi et al., 2018).

Environmental Chemistry

Research has also been conducted on the degradation of related compounds in environmental settings, such as the study of the degradation of 4-chloro-3,5-dimethylphenol by UV and UV/persulfate processes in water, which is relevant for understanding the environmental impact and breakdown of similar compounds (Li et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

2-chloro-N-(2,4-dimethylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-7-4-5-10(8(2)6-7)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZPQCNCNYYQMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649172
Record name 2-Chloro-N-(2,4-dimethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109099-55-0
Record name 2-Chloro-N-(2,4-dimethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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